Fmoc-Glu(OcHx)-OH
Overview
Description
Fmoc-Glu(OcHx)-OH: is a derivative of glutamic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclohexyl ester. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process, allowing for selective reactions at other functional groups.
Biochemical Analysis
Biochemical Properties
Fmoc-Glu(OcHx)-OH plays a significant role in biochemical reactions. As a derivative of glutamic acid, it can participate in peptide synthesis . The Fmoc group in this compound can be selectively removed during peptide synthesis, facilitating the formation of complex peptide structures
Cellular Effects
The cellular effects of this compound are not fully understood due to limited available data. Amino acids and their derivatives, including this compound, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in peptide synthesis. The Fmoc group can be selectively removed during the synthesis process, allowing for the formation of complex peptide structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OcHx)-OH typically involves the protection of the amino group of glutamic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Glu(OcHx)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, revealing the free amino group for further reactions.
Ester Hydrolysis: The cyclohexyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products:
Deprotection: The major product is the free amino group of glutamic acid.
Ester Hydrolysis: The major product is the free carboxylic acid of glutamic acid.
Scientific Research Applications
Chemistry: Fmoc-Glu(OcHx)-OH is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. Its protecting groups allow for selective reactions, facilitating the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as models for understanding protein structure and function .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in SPPS allows for the efficient production of therapeutic peptides .
Mechanism of Action
The mechanism of action of Fmoc-Glu(OcHx)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted reactions during the synthesis process. The cyclohexyl ester protects the carboxyl group, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Fmoc-Glu(OtBu)-OH: This compound has a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-Asp(OcHx)-OH: This compound is similar to Fmoc-Glu(OcHx)-OH but is derived from aspartic acid instead of glutamic acid. It is used in similar applications but has different steric and electronic properties.
Uniqueness: this compound is unique due to its combination of the Fmoc protecting group and the cyclohexyl ester. This combination provides specific solubility and reactivity properties that are advantageous in certain peptide synthesis applications.
Properties
IUPAC Name |
(2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679807 | |
Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150047-85-1 | |
Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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